![molecular formula C21H21NO3S B045575 Ethyl 6-[(4,4-dimethyl-1-oxido-3,4-dihydro-2H-thiochromen-6-yl)ethynyl]nicotinate CAS No. 864841-56-5](/img/structure/B45575.png)
Ethyl 6-[(4,4-dimethyl-1-oxido-3,4-dihydro-2H-thiochromen-6-yl)ethynyl]nicotinate
Overview
Description
“Ethyl 6-[(4,4-dimethyl-1-oxido-3,4-dihydro-2H-thiochromen-6-yl)ethynyl]nicotinate” is a chemical compound with the molecular formula C21H21NO3S . It is listed in the PubChem database .
Molecular Structure Analysis
The InChI code for this compound is 1S/C21H21NO2S/c1-4-24-20(23)16-7-9-17(22-14-16)8-5-15-6-10-19-18(13-15)21(2,3)11-12-25-19/h6-7,9-10,13-14H,4,11-12H2,1-3H3 . This code provides a textual representation of the molecule’s structure.Scientific Research Applications
Treatment of Psoriasis
Tazarotene is the first topical receptor-selective retinoid prodrug derived from vitamin A, used for managing plaque psoriasis . It is an optimum choice for various diseased skin conditions in combination with a corticosteroid in the treatment of psoriasis .
Treatment of Acne Vulgaris
Tazarotene is effective in treating acne vulgaris . It provides a rapid and sustained response with minimum side effects, making it a viable option for treating this skin condition .
Treatment of Photoaging
Tazarotene has been found to be effective in treating photoaging . It can be used alone or in combination with other treatments .
Transdermal Drug Delivery
Tazarotene has potential in local transdermal therapy . In vitro permeation studies have validated that tazarotene can permeate porcine skin and accumulate in articular cartilage in detectable amounts .
Treatment of Joint-related Conditions
Research has focused on the application of tazarotene for joint-related conditions . The detection of tazarotene and tazarotenic acid in both the in vitro permeation studies and the pilot study on porcine joints validate the drug’s potential therapeutic use for hand osteoarthritis .
Anticancer Drug Development
The pharmacological effect of DHPMs, which include tazarotene, has been widely investigated, mainly focusing on anticancer drug development . Monastrol, a DHPM, is identified as a kinesin-5 inhibitor, involved in the separation of genetic material during mitosis .
Mechanism of Action
Target of Action
Tazarotene Sulfoxide, also known as Ethyl 6-[2-(4,4-dimethyl-1-oxo-2,3-dihydrothiochromen-6-yl)ethynyl]pyridine-3-carboxylate or Ethyl 6-[(4,4-dimethyl-1-oxido-3,4-dihydro-2H-thiochromen-6-yl)ethynyl]nicotinate, primarily targets the retinoic acid receptors (RARs). It binds to all three members of the RAR family: RARa, RARb, and RARg, but shows relative selectivity for RARb, and RARg .
Mode of Action
Studies have shown that the active form of the drug, tazarotenic acid, binds to the rars and may modify gene expression . This interaction with the RARs leads to changes in cellular processes, including cell differentiation and proliferation.
Biochemical Pathways
Upon topical application, Tazarotene Sulfoxide is rapidly hydrolyzed by esterases to form its active metabolite, tazarotenic acid .
Pharmacokinetics
The systemic bioavailability of Tazarotene Sulfoxide (measured as tazarotenic acid) is low, approximately 1% after single and multiple topical applications to healthy skin . In patients with psoriasis under typical conditions of use, systemic bioavailability increased during the initial 2 weeks of treatment from 1% (single dose) to 5% or less (steady state) . The increased bioavailability is probably related to decreases in plaque elevation and scaling due to successful treatment, resulting in a less effective skin penetration barrier to Tazarotene Sulfoxide .
Result of Action
Tazarotene Sulfoxide has been shown in peer-reviewed double-blinded studies to reduce mottling and hyperpigmentation, sallowness, fine wrinkling, and coarse wrinkling in sun-damaged skin . Histological studies have shown that long-term use of Tazarotene Sulfoxide is associated with a significant reduction in atypical melanocytes and keratocytes - cells considered to be precursors of skin cancer .
Action Environment
The action, efficacy, and stability of Tazarotene Sulfoxide can be influenced by various environmental factors. For instance, the condition of the skin, such as the presence of plaque or scaling, can affect the absorption and bioavailability of the compound . Additionally, the compound’s action may be influenced by the concurrent use of other medications, such as oral antibiotics when treating acne .
properties
IUPAC Name |
ethyl 6-[2-(4,4-dimethyl-1-oxo-2,3-dihydrothiochromen-6-yl)ethynyl]pyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO3S/c1-4-25-20(23)16-7-9-17(22-14-16)8-5-15-6-10-19-18(13-15)21(2,3)11-12-26(19)24/h6-7,9-10,13-14H,4,11-12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJSYAJPOMFRVOI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(C=C1)C#CC2=CC3=C(C=C2)S(=O)CCC3(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6-[(4,4-dimethyl-1-oxido-3,4-dihydro-2H-thiochromen-6-yl)ethynyl]nicotinate |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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